molecular formula C6H10N4OS2 B7046541 N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide

N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide

Cat. No.: B7046541
M. Wt: 218.3 g/mol
InChI Key: SLDVQKUBWYMQPB-UHFFFAOYSA-N
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Description

N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring and multiple thiourea groups

Properties

IUPAC Name

N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4OS2/c7-5(12)9-10-6(13)8-4(11)3-1-2-3/h3H,1-2H2,(H3,7,9,12)(H2,8,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDVQKUBWYMQPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC(=S)NNC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid derivatives with thiourea compounds. One common method includes the use of isocyanides, elemental sulfur, and aryl iodides in a copper-catalyzed thiocarboxamidation reaction . This reaction involves two consecutive C–S bond formations and proceeds through an iminium species intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the thiourea groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of carbonic anhydrases, blocking their activity and affecting processes such as pH regulation and ion transport . The compound’s thiourea groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(carbamothioylamino)formamide
  • N-(carbamothioylamino)-2-phenylacetamide
  • N-(carbamothioylamino)-2,2-dimethylpropanamide

Uniqueness

N-[(carbamothioylamino)carbamothioyl]cyclopropanecarboxamide is unique due to its cyclopropane ring, which imparts rigidity and distinct chemical properties compared to other thiourea derivatives. This structural feature can influence its reactivity and binding interactions, making it a valuable compound for specific applications in research and industry.

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